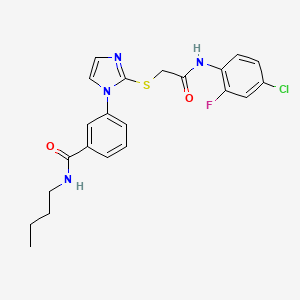

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide" is a structurally complex molecule that may be related to various compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with furan and thiazole moieties, which are known to exhibit a range of biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclocondensation and alkylation. For instance, the synthesis of N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines involves the cyclocondensation of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with formamide, followed by alkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, has been characterized using techniques like single crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with a specific space group . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT) at levels such as B97D/TZVP .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metal ions. For example, the aforementioned N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide forms neutral complexes with Co(II), Ni(II), and Cu(II) ions, coordinating as a bidentate ligand . These complexes can undergo further reactions, such as thermal decomposition, which can be studied using thermogravimetry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their solubility, thermal stability, and biological activity. The antimicrobial activity of N-1,3-thiazol-2-ylacetamides has been evaluated, showing effectiveness against both Gram-negative and Gram-positive bacteria, as well as fungi . Additionally, metal complexes of related compounds have been screened for their antioxidant and antitumor activities, with some showing promising results in assays such as DPPH, ABTS, and MTT in MCF-7 breast cancer cells .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study on a thiazole-based heterocyclic amide closely related to the compound demonstrated antimicrobial activity against a variety of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential pharmacological and medical applications for compounds within this chemical family due to their effective antimicrobial properties (Cakmak et al., 2022).

Chemical Synthesis and Reactivity

Another research effort focused on the synthesis and reactivity of compounds containing furan-2-yl and thiazole moieties, similar to the compound of interest. This study explored electrophilic substitution reactions, highlighting the compound's versatility in organic synthesis and potential for creating diverse chemical derivatives with a range of biological activities (Aleksandrov et al., 2017).

Amplification of Phleomycin

Research into unfused heterobicycles, including those with furan-2-yl groups, showed that these compounds could act as amplifiers of phleomycin against Escherichia coli, indicating a potential role in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Agents

Compounds with the furan-2-yl moiety have been synthesized and evaluated for their antiprotozoal activity. Specifically, derivatives demonstrated significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

VEGFR-2 Inhibition

Substituted benzamides, structurally related to the compound in focus, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This activity suggests a therapeutic potential for treating diseases influenced by VEGFR-2 signaling, such as various forms of cancer (Borzilleri et al., 2006).

Eigenschaften

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S2/c22-14(21-16-19-11(8-24-16)13-4-2-6-23-13)12-9-25-15(20-12)18-10-3-1-5-17-7-10/h1-9H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDKTUCCDUUYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)